molecular formula C23H19BrClN3O2 B11563216 N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)-2-methylpropanamide

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)-2-methylpropanamide

Cat. No.: B11563216
M. Wt: 484.8 g/mol
InChI Key: CEXPKNSMRQBLEJ-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-Benzodiazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)-2-methylpropanamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)-2-methylpropanamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions: The chlorophenyl and bromophenoxy groups are introduced through nucleophilic substitution reactions. These reactions are often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Amidation: The final step involves the formation of the amide bond. This is typically achieved by reacting the substituted benzimidazole with an appropriate acyl chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound is explored for its use in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The compound may exert its effects through binding to DNA, proteins, or other biomolecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler analog with a wide range of biological activities.

    N-(1H-1,3-Benzodiazol-2-yl)benzamide: Another benzimidazole derivative with similar properties.

    N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide: A compound with a furan ring instead of the chlorophenyl group.

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and bromophenoxy groups enhances its potential for diverse applications in medicinal and industrial chemistry.

Properties

Molecular Formula

C23H19BrClN3O2

Molecular Weight

484.8 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)-2-methylpropanamide

InChI

InChI=1S/C23H19BrClN3O2/c1-23(2,30-16-10-7-14(24)8-11-16)22(29)26-15-9-12-18(25)17(13-15)21-27-19-5-3-4-6-20(19)28-21/h3-13H,1-2H3,(H,26,29)(H,27,28)

InChI Key

CEXPKNSMRQBLEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3N2)OC4=CC=C(C=C4)Br

Origin of Product

United States

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